molecular formula C19H23NO4S2 B2712060 2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine CAS No. 799257-62-8

2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine

Cat. No.: B2712060
CAS No.: 799257-62-8
M. Wt: 393.52
InChI Key: QYGROTYZAULFCT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine is a useful research compound. Its molecular formula is C19H23NO4S2 and its molecular weight is 393.52. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

A study on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, which share a structural resemblance to 2-(3,4-Dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thiazolidine, revealed their potential antiproliferative activity against human cancer cell lines. These derivatives were synthesized using various substituted aromatic sulfonyl chlorides and alkyl halides, demonstrating potent antiproliferative activity on carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells (Chandrappa et al., 2008).

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Research into novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety, which is structurally related to the compound , showed significant in vitro anticancer activity. Some of these derivatives were found to be effective VEGFR-2 inhibitors, surpassing dasatinib in activity. This suggests their potential for cancer treatment, especially in targeting tumor angiogenesis (Ghorab et al., 2016).

Chemiluminescence and Oxidation Studies

The compound and its derivatives have also been investigated for their chemical properties, such as oxidation reactions and chemiluminescence. For example, studies on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes derived from thiazolidine showed that these compounds exhibit chemiluminescence upon base-induced decomposition. This property could have applications in analytical chemistry and biological imaging (Watanabe et al., 2010).

Antimicrobial and Antitumor Activities

Several studies have synthesized and evaluated thiazolidine derivatives for their antimicrobial and antitumor activities. These compounds, including those with modifications on the thiazolidine core, have shown promising results against various microbial strains and cancer cell lines, indicating their potential as lead compounds for the development of new antimicrobial and anticancer agents (Chawla, 2016).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-13-5-7-16(11-14(13)2)26(21,22)20-9-10-25-19(20)15-6-8-17(23-3)18(12-15)24-4/h5-8,11-12,19H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGROTYZAULFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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